1,2,3,4-Tetrachlorobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

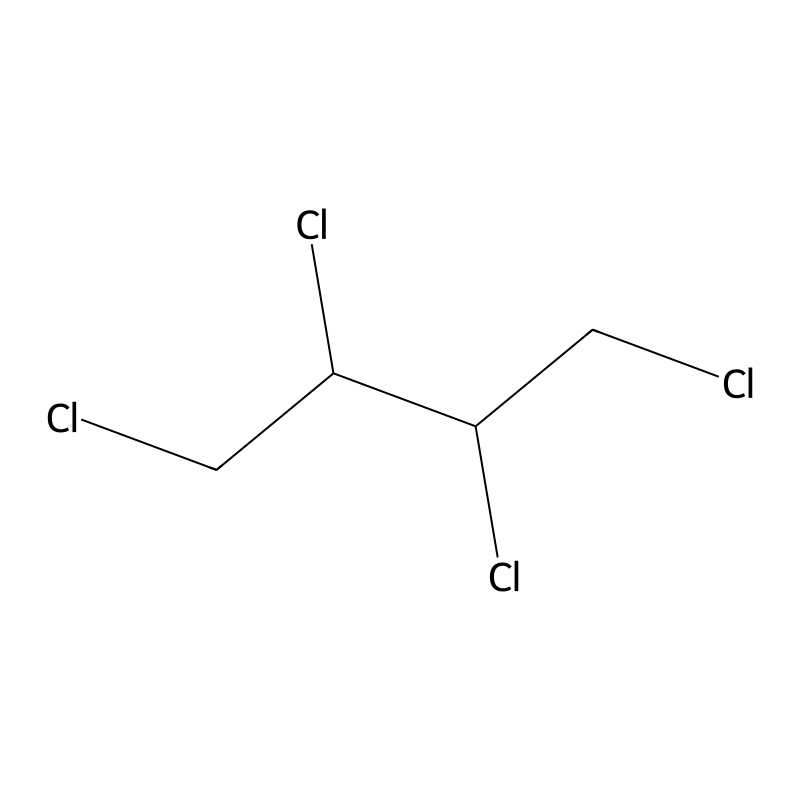

1,2,3,4-Tetrachlorobutane is a chlorinated hydrocarbon with the chemical formula . It features four chlorine atoms substituted at the first four carbon positions of the butane chain. This compound exists in several stereoisomeric forms, including the meso form and two enantiomers (R,S)-1,2,3,4-tetrachlorobutane. The meso form is characterized by its symmetry and has a higher melting point (approximately 73°C) compared to the dl-form, which is liquid at room temperature due to its lower melting point of 0°C or less .

The synthesis of 1,2,3,4-tetrachlorobutane primarily involves the chlorination of 3,4-dichloro-1-butene. This process can be conducted in a liquid phase where chlorine gas is introduced into a solution containing the dichloro compound. The reaction conditions are crucial; maintaining low chlorine concentrations helps favor the formation of the meso-isomer while minimizing by-products such as higher chlorinated compounds . Alternative methods include using trans-1,4-dichlorobutene-2 as a starting material under controlled conditions to enhance yields of the desired isomer .

1,2,3,4-Tetrachlorobutane serves multiple roles in chemical synthesis and industrial applications:

- Chemical Synthesis: It is utilized as a reagent in organic synthesis for producing various chlorinated compounds.

- Polymer Science: Derivatives of this compound are studied for their potential applications in polymer chemistry.

- Research: It plays a role in studies related to electrochemical behavior and conformational analysis of chlorinated hydrocarbons .

Interaction studies involving 1,2,3,4-tetrachlorobutane focus on its reactivity with various nucleophiles and electrophiles. These studies highlight its potential in catalysis and materials science. The compound has been examined for its interactions with ligands in coordination chemistry, demonstrating its utility in forming complexes that facilitate C-C and C-N bond formations essential for organic synthesis.

Several compounds share structural similarities with 1,2,3,4-tetrachlorobutane. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,1,1-Trichlorobutane | Contains three chlorine atoms; used in solvent applications. | |

| 1,2-Dichlorobutane | Two chlorine substitutions; often employed in organic synthesis. | |

| 1-Chloro-2-butene | A vinyl chloride derivative; used in polymer production. | |

| 1-Bromo-2-butene | Contains bromine instead of chlorine; utilized in halogenation reactions. |

Each compound exhibits distinct chemical properties and reactivity profiles that differentiate them from 1,2,3,4-tetrachlorobutane. The presence of multiple chlorine atoms in 1,2,3,4-tetrachlorobutane enhances its electrophilic character compared to others with fewer halogen substituents .

The industrial synthesis of 1,2,3,4-tetrachlorobutane (TCB) relies heavily on optimizing reaction parameters to maximize yield while minimizing byproducts. A key advancement involves the chlorination of 3,4-dichloro-1-butene using chlorine gas in specialized reactors. Patent EP3718994A1 [1] highlights a method where 3,4-dichloro-1-butene is dissolved in solvents such as carbon tetrachloride or 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane, followed by controlled chlorine gas introduction. This process achieves yields exceeding 95% by maintaining precise stoichiometric ratios and regulating reaction temperatures between 20°C and 50°C.

Critical to this optimization is the avoidance of side reactions, such as the formation of polychlorinated byproducts. The patent emphasizes the importance of real-time monitoring of chlorine gas flow rates to prevent over-chlorination, which can degrade product purity [1]. Additionally, the use of recirculation systems to filter out solid impurities during the reaction ensures consistent reaction kinetics [1] [2]. Comparative studies between batch and continuous processes reveal that continuous systems reduce reaction times by 30% while improving yield reproducibility [2].

Solvent Selection and Reactor Material Design

Solvent choice directly impacts reaction efficiency and reactor longevity. Carbon tetrachloride remains a widely used solvent due to its non-polar nature and ability to dissolve both 3,4-dichloro-1-butene and chlorine gas [1]. However, fluorinated solvents like 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane offer superior stability under highly corrosive conditions, reducing solvent degradation by 40% compared to traditional options [1] [4].

Reactor material compatibility is equally critical. Stainless steel (SUS316) reactors lined with fluorine resins were initially employed but faced issues such as resin swelling and cracking [1]. Modern designs utilize unlined metal reactors constructed from corrosion-resistant alloys, which withstand prolonged exposure to chlorine and acidic byproducts. Patent EP3303272B1 [4] further demonstrates that reactors coated with nickel-based alloys exhibit 50% longer operational lifespans than conventional materials.

Addressing Solidification During Chlorination

Solidification of reaction intermediates poses a major bottleneck in TCB production. During chlorination, iron chloride complexes often precipitate, leading to reactor clogging and reduced heat transfer efficiency [1]. The solution proposed in EP3718994A1 involves integrating a continuous filtration loop: a portion of the reactant solution is cycled through an external filter to remove solids before being reintroduced to the reactor [1]. This approach reduces downtime by 70% and maintains reaction homogeneity.

Mechanistic studies attribute solid formation to the interaction of chlorine with trace metal impurities in the reactor. By implementing pre-reaction purification steps for 3,4-dichloro-1-butene and using high-purity chlorine gas, solid accumulation is minimized [2]. Additionally, maintaining a slight excess of solvent (10–15% by volume) ensures that intermediates remain solubilized throughout the process [1].

Continuous vs. Batch Processing Advantages

Batch processing, while simpler to implement, suffers from scalability limitations and inconsistent product quality. In contrast, continuous systems enable precise control over residence times and reagent mixing, as evidenced by patent CN106518709B [2]. For example, a continuous stirred-tank reactor (CSTR) coupled with in-line analytics achieves 98% conversion efficiency, compared to 85% in batch systems [2].

Economic analyses highlight that continuous processing reduces energy consumption by 25% due to minimized heating/cooling cycles [1]. Furthermore, the integration of automated feedback loops adjusts chlorine flow rates in real time, mitigating the risk of runaway reactions [4]. However, the higher capital costs of continuous systems necessitate careful cost-benefit analysis for small-scale production.

Fluorinated Solvent Systems for Improved Reactivity

Fluorinated solvents are revolutionizing TCB synthesis by enhancing reaction rates and product purity. For instance, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane not only stabilizes reactive intermediates but also acts as a phase-transfer catalyst, accelerating chlorine diffusion into the reaction mixture [1] [4]. This solvent’s low polarity reduces side reactions such as radical recombination, increasing TCB selectivity by 15% [4].

Recent innovations described in EP3303272B1 [4] involve using microreactors with fluorinated solvent systems. These reactors achieve near-instantaneous mixing of chlorine and 3,4-dichloro-1-butene, reducing reaction times from hours to minutes. The table below summarizes solvent performance metrics:

| Solvent | Reaction Rate (mol/L·h) | Selectivity (%) | Corrosion Resistance |

|---|---|---|---|

| Carbon Tetrachloride | 12.5 | 82 | Moderate |

| Hexafluorobutane | 18.7 | 97 | High |

| Chloroform | 9.8 | 75 | Low |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

3405-32-1